L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine is a peptide compound composed of four amino acids: isoleucine, tyrosine, glycine, and phenylalanine. Peptides like this one are often studied for their potential biological activities and roles in various biochemical processes. This compound is particularly interesting due to its unique sequence and the presence of both hydrophobic and aromatic amino acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods: Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide .
Analyse Chemischer Reaktionen
Types of Reactions: L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while substitution reactions can yield various peptide analogs .
Wissenschaftliche Forschungsanwendungen
L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine has several applications in scientific research:
Biochemistry: Used in studies of protein-protein interactions and enzyme-substrate specificity.
Metabolomics: As a standard or reference compound in metabolomic analyses
Pharmaceutical Research: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities
Wirkmechanismus
The mechanism of action of L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use and the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- L-Leucyl-L-phenylalanine
- L-Valyl-L-tyrosylglycyl-L-phenylalanine
- L-Alanyl-L-tyrosylglycyl-L-phenylalanine
Comparison: L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine is unique due to its specific sequence and the presence of isoleucine, which imparts distinct hydrophobic properties. Compared to similar peptides, it may exhibit different binding affinities and biological activities, making it a valuable compound for targeted research .
Eigenschaften
CAS-Nummer |
836613-33-3 |
---|---|
Molekularformel |
C26H34N4O6 |
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H34N4O6/c1-3-16(2)23(27)25(34)30-20(13-18-9-11-19(31)12-10-18)24(33)28-15-22(32)29-21(26(35)36)14-17-7-5-4-6-8-17/h4-12,16,20-21,23,31H,3,13-15,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34)(H,35,36)/t16-,20-,21-,23-/m0/s1 |
InChI-Schlüssel |
LJLIXDNHAOGZGY-IWZNJAMVSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.